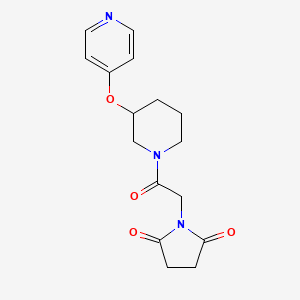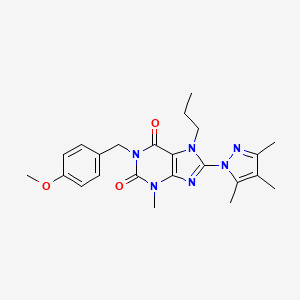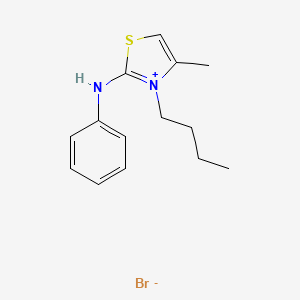
1-(2-Oxo-2-(3-(pyridin-4-yloxy)piperidin-1-yl)ethyl)pyrrolidine-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1-(2-Oxo-2-(3-(pyridin-4-yloxy)piperidin-1-yl)ethyl)pyrrolidine-2,5-dione” belongs to a class of compounds known as pyrrolidine-2,5-diones . Pyrrolidine-2,5-diones are a type of nitrogen heterocycle that are widely used in medicinal chemistry to create compounds for the treatment of various diseases . The compound also contains a piperidine ring, which is another type of nitrogen heterocycle, and a pyridine ring, which is an aromatic heterocycle .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrrolidine-2,5-dione ring, a piperidine ring, and a pyridine ring. The pyrrolidine-2,5-dione ring would contribute to the stereochemistry of the molecule and allow for efficient exploration of the pharmacophore space due to sp3 hybridization .
Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the specific functional groups present in the molecule. The pyrrolidine-2,5-dione ring, the piperidine ring, and the pyridine ring could all potentially participate in various chemical reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the pyrrolidine-2,5-dione ring, the piperidine ring, and the pyridine ring. These rings could affect properties such as solubility, stability, and reactivity .
Applications De Recherche Scientifique
- Pyrrolidine-2,5-dione derivatives have shown promise as potential anticancer agents. Researchers have synthesized and evaluated compounds with this scaffold for their cytotoxic activity against cancer cell lines. Further optimization and structure-activity relationship (SAR) studies are ongoing .
- Pyrrolidine-2,5-dione derivatives have been studied as enzyme inhibitors. For instance, some compounds exhibit kinase inhibition activity, which could be relevant in cancer therapy or other diseases involving dysregulated kinases .
Anticancer Agents
Enzyme Inhibitors
Orientations Futures
Propriétés
IUPAC Name |
1-[2-oxo-2-(3-pyridin-4-yloxypiperidin-1-yl)ethyl]pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O4/c20-14-3-4-15(21)19(14)11-16(22)18-9-1-2-13(10-18)23-12-5-7-17-8-6-12/h5-8,13H,1-4,9-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTWNIDHOSCUJTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CN2C(=O)CCC2=O)OC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-({7-[(4-fluorophenyl)methyl]-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}sulfanyl)-N-(2-methoxyethyl)acetamide](/img/structure/B2681136.png)
![1-(4-Ethoxyphenyl)-1-ethyl-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2681137.png)
![3-Butyl-2-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-6-morpholin-4-ylquinazolin-4-one](/img/structure/B2681140.png)

![6-Phenyl-2-pyrimidin-2-yl-2-azaspiro[3.3]heptane](/img/structure/B2681142.png)
![3-[(6-chloro-3-pyridazinyl)amino]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2681143.png)
![2-{(Z)-[4-(trifluoromethyl)phenyl]methylidene}-3-quinuclidinol](/img/structure/B2681146.png)


![2-{[7-(Methoxycarbonyl)-4-oxo-3,4-dihydroquinazolin-2-yl]methyl}benzoic acid](/img/no-structure.png)
![6-Ethyl-2-(4-(piperidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2681151.png)
![1-[3-(Triazol-1-ylmethyl)azetidin-1-yl]pent-4-en-1-one](/img/structure/B2681152.png)